molecular formula C21H23N3S B5715361 N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea

N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea

Cat. No. B5715361
M. Wt: 349.5 g/mol
InChI Key: IHHNOIUTCZONAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea (DEN) is a chemical compound that belongs to the class of thiourea derivatives. It is widely used in scientific research for its biological and pharmacological properties. DEN is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in many physiological processes.

Mechanism of Action

N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea inhibits the activity of carbonic anhydrase by binding to its active site. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea binds to the zinc ion in the active site of the enzyme and prevents the binding of water molecules, thereby inhibiting its activity.
Biochemical and Physiological Effects:
N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by reducing the acidity of the tumor microenvironment. N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea in lab experiments is its high potency as a carbonic anhydrase inhibitor. It is also relatively easy to synthesize and purify. However, one of the limitations of using N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the use of N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea in scientific research. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to identify the optimal dosage and administration route. Another area of interest is its potential use as an anti-inflammatory agent. Future studies could investigate its mechanism of action and its effects on different inflammatory pathways. Additionally, further research could be conducted to improve the solubility of N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea in water, which would make it more suitable for use in aqueous solutions.
Conclusion:
In conclusion, N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea is a chemical compound that has been extensively used in scientific research for its biological and pharmacological properties. It is a potent inhibitor of the enzyme carbonic anhydrase and has been found to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. While there are some limitations to its use in lab experiments, there are several future directions for its use in scientific research. N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea has the potential to be a valuable tool for understanding the mechanisms of various physiological processes and for developing new therapeutic agents.

Synthesis Methods

N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea can be synthesized by the reaction of 1-naphthylisothiocyanate with diethylamine. The reaction takes place in anhydrous conditions and produces a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea has been extensively used in scientific research for its biological and pharmacological properties. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in many physiological processes such as acid-base balance, respiration, and bone resorption. N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea has also been found to have anti-tumor, anti-inflammatory, and anti-angiogenic properties.

properties

IUPAC Name

1-[4-(diethylamino)phenyl]-3-naphthalen-1-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3S/c1-3-24(4-2)18-14-12-17(13-15-18)22-21(25)23-20-11-7-9-16-8-5-6-10-19(16)20/h5-15H,3-4H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHNOIUTCZONAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Diethylamino)phenyl]-3-naphthalen-1-ylthiourea

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